molecular formula C21H16O B072400 1,1,3-Triphenylpropargyl alcohol CAS No. 1522-13-0

1,1,3-Triphenylpropargyl alcohol

Cat. No. B072400
CAS RN: 1522-13-0
M. Wt: 284.3 g/mol
InChI Key: VWRQCJRTHKUVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Triphenylpropargyl alcohol is a specialized organic compound that has been the subject of various chemical studies. It is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.

Synthesis Analysis

  • Asymmetric synthesis of homopropargylic alcohols, including compounds similar to 1,1,3-Triphenylpropargyl alcohol, can be achieved using chiral sulfonimidoyl substituted bis(allyl)titanium complexes. This method demonstrates high regio- and diastereoselectivities (Reddy et al., 2002).

Molecular Structure Analysis

  • The molecular structure of related homopropargylic alcohols shows significant complexity, often involving stereocenters and multiple functional groups, which can be manipulated for various chemical reactions (Suzuki et al., 2007).

Chemical Reactions and Properties

  • 1,1,3-Triphenylpropargyl alcohol can undergo various chemical reactions, including isomerization and carbofluorination. Rhenium-catalyzed 1,3-isomerization of allylic alcohols shows high levels of product selectivity and enantioselectivity (Morrill et al., 2006).
  • Carbofluorination of compounds similar to 1,1,3-Triphenylpropargyl alcohol has been achieved using triphenylcarbenium tetrafluoroborate, demonstrating excellent stereoselectivity (Yeh et al., 2015).

Scientific Research Applications

1. Synthesis of Polysubstituted 4H-Thiopyrans

  • Application Summary : 1,1,3-Triphenylpropargyl alcohol is used as a reagent in the chemical synthesis of polysubstituted 4H-thiopyrans from β-oxodithioesters .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

2. Synthesis of a Single Isomer of a Naphthalene Compound

  • Application Summary : 1,1,3-Triphenylpropargyl alcohol can be used in the synthesis of a single isomer of a naphthalene compound .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Safety And Hazards

1,1,3-Triphenylpropargyl alcohol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .

properties

IUPAC Name

1,1,3-triphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRQCJRTHKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164971
Record name Diphenyl(phenylethynyl)carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Triphenylpropargyl alcohol

CAS RN

1522-13-0
Record name α-Phenyl-α-(2-phenylethynyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1522-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl(phenylethynyl)carbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1522-13-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl(phenylethynyl)carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3-Triphenylpropargyl alcohol
Reactant of Route 2
Reactant of Route 2
1,1,3-Triphenylpropargyl alcohol
Reactant of Route 3
Reactant of Route 3
1,1,3-Triphenylpropargyl alcohol
Reactant of Route 4
Reactant of Route 4
1,1,3-Triphenylpropargyl alcohol
Reactant of Route 5
Reactant of Route 5
1,1,3-Triphenylpropargyl alcohol
Reactant of Route 6
Reactant of Route 6
1,1,3-Triphenylpropargyl alcohol

Citations

For This Compound
26
Citations
Y Uozumi, G Hamasaka - Synfacts, 2015 - thieme-connect.com
Significance: USY acidic zeolite (H-USY) promoted the cyclization of 1, 1, 3-trisubstituted propargyl alcohols with amides, thioamides, and phenols in 1, 4-dioxane or 1, 2-dichloroethane …
Number of citations: 0 www.thieme-connect.com
S Mahato, R Chatterjee… - Synthetic …, 2017 - Taylor & Francis
An aprotic imidazole based zwitterionic-salt, 4-(3-methylimidazolium)-butane sulfonate has been found to be an efficient organocatalyst for tetrahydropyranylation by the reaction of 3,4-…
Number of citations: 10 www.tandfonline.com
JR Cabrero‐Antonino, A Leyva‐Pérez… - Angewandte Chemie …, 2015 - Wiley Online Library
The generation of a carbocation with an acid depends not only on the acid strength but also on the ability of the counteranion to stabilize the positive charge left behind. Here we report …
Number of citations: 46 onlinelibrary.wiley.com
D Braga, A Jaafari, L Miozzo, M Moret, S Rizzato… - 2011 - Wiley Online Library
Herein we describe the synthesis of new substituted tetraaryltetracenes, obtained by the dimerization of triarylchloroallenes, prepared from propargyl alcohols. The propargyl alcohols …
YS Wu, TH Liu, HH Chen, CH Chen - Thin Solid Films, 2006 - Elsevier
We describe the design and synthesis of a sterically hindered yellow dopant, tetra(t-butyl)rubrene (TBRb) which, when doped in either 1,4-bis[N-(1-naphthyl)-N′-phenylamino]-…
Number of citations: 48 www.sciencedirect.com
BH Baretz, WJ Trzaskos, L Elliott, DL Dauplaise… - 1984 - apps.dtic.mil
The utilization of aqueous environments as media for peroxyoxalate chemiluminescence of rubrenesulfonate was further explored. The fluorescence and chemiluminescence of …
Number of citations: 2 apps.dtic.mil
A Corominas, AM Montana - Synthetic Communications, 2013 - Taylor & Francis
A method to generate carbonylic compounds from alkynes under mild and neutral conditions, with excellent functional group compatibility and good yields, is described. Hydration takes …
Number of citations: 10 www.tandfonline.com
K Kudo, K Arimitsu, H Ohmori, H Ito… - Chemistry of …, 1999 - ACS Publications
The thickness of UV-irradiated films of poly[p-(tert-butoxycarbonyloxy)styrene] and poly(tert-butyl methacrylate) containing a photoacid generator as a chemically amplified photoresist …
Number of citations: 17 pubs.acs.org
CR Reddy, L Radhika, TP Kumar, S Chandrasekhar - 2011 - Wiley Online Library
A facile method for the synthesis of O‐alkylated hydroximides through the acid‐catalyzed alkylation of hydroximides by using benzylic alcohols as alkylating agents is described for the …
B Toukoniitty, JP Mikkola, DY Murzin, T Salmi - Applied Catalysis A …, 2005 - Elsevier
Process intensification has become a very interesting approach, transforming current practices in chemical engineering and bringing forth new developments in equipment, processing …
Number of citations: 81 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.